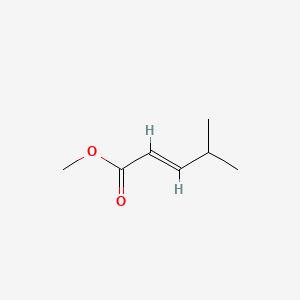

Methyl 4-methyl-2-pentenoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-4-methylpent-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-6(2)4-5-7(8)9-3/h4-6H,1-3H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOAQDZUARKSRL-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347501 | |

| Record name | Methyl (2E)-4-methyl-2-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20515-15-5, 50652-78-3 | |

| Record name | Methyl (2E)-4-methyl-2-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-methyl-2-pentenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-methyl-2-pentenoate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Methyl 4-Methyl-2-Pentenoate

Introduction

This compound is an α,β-unsaturated ester, a class of organic compounds widely utilized as intermediates in chemical synthesis. Its structure, featuring a conjugated system and a branched alkyl chain, imparts a unique profile of reactivity and physical properties that are of significant interest to researchers in organic synthesis, materials science, and drug development. This guide provides a detailed examination of the core chemical properties, synthesis, reactivity, and spectral characteristics of this compound, grounded in established chemical principles and experimental observations. As a Senior Application Scientist, the following sections are designed to offer not just data, but a causal understanding of the compound's behavior, enabling researchers to make informed decisions in its application.

Core Physicochemical & Identifying Properties

The fundamental properties of a compound govern its behavior in both storage and reaction conditions. For this compound, these properties are dictated by its moderate molecular weight, ester functionality, and the presence of both π-bonds and rotatable single bonds. All quantitative data are summarized in Table 1 for ease of reference.

Table 1: Physicochemical and Identifying Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | methyl (E)-4-methylpent-2-enoate | [1] |

| Synonyms | 4-Methyl-2-pentenoic acid methyl ester | [2] |

| CAS Number | 50652-78-3 (rac-isomer), 20515-15-5 | [1] |

| Molecular Formula | C₇H₁₂O₂ | [3] |

| Molecular Weight | 128.17 g/mol | [1][3] |

| Boiling Point | 74-75 °C (at 46 mmHg) | [4] |

| Density | 0.905 ± 0.06 g/cm³ (Predicted) | [4] |

| Refractive Index | 1.4305 (at 20 °C) | [4] |

| Flash Point | 47 °C | [4] |

| Water Solubility | Not miscible or difficult to mix | [5] |

| Storage | Sealed in dry, 2-8 °C | [2] |

Synthesis: Fischer-Speier Esterification

The most direct and common route for the synthesis of this compound is the Fischer-Speier esterification of its parent carboxylic acid, 4-methyl-2-pentenoic acid, with methanol.[5] This reaction is a classic acid-catalyzed nucleophilic acyl substitution. The causality for this choice of synthesis is its cost-effectiveness, procedural simplicity, and the high yields achievable when equilibrium is manipulated. The acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic methanol. The reaction is reversible, and to drive it towards the product (the ester), methanol is typically used in large excess, acting as both reactant and solvent.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 4-methyl-2-pentenoic acid and methanol via acid catalysis.

Materials:

-

4-methyl-2-pentenoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask, add 4-methyl-2-pentenoic acid (e.g., 0.10 mol, 11.41 g).

-

Add a large excess of anhydrous methanol (e.g., 100 mL).

-

While stirring the mixture in an ice bath, slowly add concentrated sulfuric acid (e.g., 1 mL) dropwise.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65-70 °C) using a heating mantle. Maintain reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of the mixture by approximately half using a rotary evaporator to remove excess methanol.

-

Transfer the remaining mixture to a separatory funnel containing 100 mL of cold water.

-

Extract the aqueous phase with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution) until the aqueous layer is basic, and finally with 50 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

-

Purify the crude product via fractional distillation under reduced pressure to obtain the final product.

Caption: Synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by two key features: the ester functional group and the α,β-unsaturated system. Understanding the interplay between these sites is crucial for its application as a synthetic intermediate.

Ester Hydrolysis (Saponification)

Like all esters, this compound can be hydrolyzed back to its parent carboxylic acid and alcohol. This is most efficiently achieved under basic conditions (saponification), where the hydroxide ion acts as a potent nucleophile. The reaction is effectively irreversible because the final step involves the deprotonation of the carboxylic acid by a strong base to form a resonance-stabilized carboxylate salt.

Objective: To hydrolyze this compound to 4-methyl-2-pentenoic acid.

Materials:

-

This compound

-

Methanol

-

Sodium Hydroxide (NaOH) solution (e.g., 2 M)

-

Hydrochloric Acid (HCl) solution (e.g., 3 M)

-

Diethyl ether

Procedure:

-

Dissolve this compound (e.g., 0.05 mol, 6.41 g) in methanol (50 mL) in a round-bottom flask.

-

Add 2 M NaOH solution (50 mL, 0.10 mol) to the flask.

-

Heat the mixture to reflux for 1-2 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the methanol via rotary evaporation.

-

Transfer the remaining aqueous solution to a beaker and cool in an ice bath.

-

Acidify the solution by slowly adding 3 M HCl with stirring until the pH is ~2. A precipitate of 4-methyl-2-pentenoic acid should form.

-

Extract the product with diethyl ether (3 x 40 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.

-

Filter and evaporate the solvent to yield the carboxylic acid product.

Reactivity of the α,β-Unsaturated System: 1,2- vs. 1,4-Addition

The conjugated system in this compound creates two electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4). This duality allows for two modes of nucleophilic attack:

-

1,2-Addition (Direct Addition): The nucleophile attacks the carbonyl carbon directly. This is favored by "hard," highly reactive nucleophiles like Grignard reagents.

-

1,4-Addition (Conjugate Addition): The nucleophile attacks the β-carbon, with the charge being delocalized through the conjugated system onto the oxygen atom. This is favored by "soft," less reactive nucleophiles like organocuprates (Gilman reagents).[6][7]

The choice of nucleophile is therefore a critical experimental decision that dictates the regiochemical outcome. Using a Gilman reagent, for instance, allows for the selective formation of a new carbon-carbon bond at the β-position while preserving the ester functionality (after an enolate intermediate is quenched).[6][8]

Caption: 1,2- vs. 1,4-Addition Pathways.

Objective: To demonstrate the 1,4-conjugate addition of a methyl group to this compound.

Materials:

-

Copper(I) Iodide (CuI)

-

Methyllithium (MeLi) solution in ether

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated Ammonium Chloride (NH₄Cl) solution

Procedure:

-

Preparation of the Gilman Reagent (Lithium Dimethylcuprate):

-

To a flame-dried flask under an inert atmosphere (N₂ or Ar), add CuI (e.g., 0.01 mol, 1.90 g) and anhydrous THF (40 mL).

-

Cool the suspension to -78 °C (dry ice/acetone bath).

-

Slowly add MeLi solution (e.g., 0.02 mol) dropwise with stirring. The solution will change color as the Gilman reagent forms.

-

-

Conjugate Addition:

-

In a separate flame-dried flask under inert atmosphere, dissolve this compound (e.g., 0.01 mol, 1.28 g) in anhydrous THF (20 mL) and cool to -78 °C.

-

Slowly transfer the freshly prepared Gilman reagent solution into the ester solution via cannula.

-

Stir the reaction at -78 °C for 1-2 hours.

-

-

Workup:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the 1,4-addition product (methyl 3,4-dimethylpentanoate).

-

Spectroscopic Analysis

-

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

-

~ 6.9 ppm (dt, 1H): Vinyl proton at C3, coupled to the C2 proton and the C5 methine proton.

-

~ 5.8 ppm (d, 1H): Vinyl proton at C2, coupled to the C3 proton.

-

3.7 ppm (s, 3H): Methyl protons of the ester group (-OCH₃).

-

~ 2.4 ppm (m, 1H): Methine proton at C5, coupled to the C3 vinyl proton and the two methyl groups.

-

~ 1.0 ppm (d, 6H): Diastereotopic methyl protons attached to C5.

-

-

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

-

~ 167 ppm: Carbonyl carbon of the ester (C1).

-

~ 150 ppm: Alkene carbon β to the carbonyl (C3).

-

~ 120 ppm: Alkene carbon α to the carbonyl (C2).

-

~ 51 ppm: Methyl carbon of the ester (-OCH₃).

-

~ 31 ppm: Methine carbon (C4).

-

~ 21 ppm: Isopropyl methyl carbons (C5 and C6).

-

-

Infrared (IR) Spectroscopy:

-

~ 1725 cm⁻¹ (strong, sharp): C=O stretch, characteristic of an α,β-unsaturated ester.

-

~ 1650 cm⁻¹ (medium): C=C stretch of the conjugated alkene.

-

~ 1170 & 1200 cm⁻¹ (strong): C-O stretches of the ester group.

-

~ 2870-2960 cm⁻¹ (medium-strong): sp³ C-H stretches of the alkyl groups.

-

-

Mass Spectrometry (EI-MS):

-

Molecular Ion (M⁺): Expected at m/z = 128.

-

Key Fragments: Loss of the methoxy group (-OCH₃) to give a peak at m/z = 97. Loss of the carbomethoxy group (-COOCH₃) to give a peak at m/z = 69. The peak at m/z=69, corresponding to the isopropyl-vinyl cation, is often a prominent fragment.[1]

-

Safety and Handling

This compound is a flammable liquid and an irritant. Adherence to standard laboratory safety protocols is mandatory.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | [1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1] |

Handling and Storage:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Keep away from heat, sparks, open flames, and other ignition sources.[1]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically between 2-8 °C.[2]

Disposal:

-

Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

Caption: Spill Response Workflow.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- This reference is not used in the final text.

- This reference is not used in the final text.

- This reference is not used in the final text.

- This reference is not used in the final text.

- This reference is not used in the final text.

- This reference is not used in the final text.

- This reference is not used in the final text.

- This reference is not used in the final text.

-

The Organic Chemistry Tutor. (2020, July 11). Gilman Reagent & Organocuprates [Video]. YouTube. Retrieved from [Link]

- This reference is not used in the final text.

-

Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Retrieved from [Link]

-

Chemistry Steps. (n.d.). R2CuLi Organocuprates – Gilman Reagents. Retrieved from [Link]

Sources

- 1. This compound | C7H12O2 | CID 5362843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. youtube.com [youtube.com]

- 5. 50652-78-3 | CAS DataBase [m.chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

Spectroscopic Data of Methyl 4-Methyl-2-Pentenoate: An In-depth Technical Guide

Introduction

Methyl (E)-4-methylpent-2-enoate (C₇H₁₂O₂, Mol. Wt. 128.17 g/mol ) is an α,β-unsaturated ester with applications in organic synthesis and as a fragrance component.[1][2] The precise structural elucidation and quality control of this compound rely heavily on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a detailed analysis of the spectroscopic data for methyl (E)-4-methylpent-2-enoate, offering field-proven insights into spectral interpretation, data acquisition protocols, and the underlying chemical principles.

While experimental mass spectrometry data is publicly available through databases such as the National Institute of Standards and Technology (NIST) library, this guide presents a comprehensive view by integrating that with prototypical ¹H NMR, ¹³C NMR, and IR data.[1] The NMR and IR spectral characteristics discussed are based on established spectroscopic principles and data from analogous structures, providing a robust framework for researchers in the field.

Molecular Structure and Spectroscopic Overview

The structure of methyl (E)-4-methylpent-2-enoate contains several key features that give rise to its characteristic spectral fingerprint: a conjugated ester system, a trans-configured double bond, and an isopropyl group. Understanding these features is paramount to interpreting the resulting spectra.

Caption: Structure of methyl (E)-4-methylpent-2-enoate with IUPAC numbering.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for confirming the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.

Data Summary

The expected ¹H NMR spectrum of methyl (E)-4-methylpent-2-enoate in CDCl₃ would exhibit five distinct signals.

| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Coupling Constant (J, Hz) (Predicted) |

| H₅, H₅' (2 x -CH₃) | 1.05 | Doublet (d) | 6H | ~6.8 |

| H₄ (-CH) | 2.45 | Multiplet (m) | 1H | - |

| -OCH₃ | 3.72 | Singlet (s) | 3H | - |

| H₂ (=CH) | 5.80 | Doublet of Doublets (dd) | 1H | J₂,₃ ≈ 15.6, J₂,₄ ≈ 1.2 |

| H₃ (=CH) | 6.95 | Doublet of Doublets (dd) | 1H | J₃,₂ ≈ 15.6, J₃,₄ ≈ 6.8 |

Interpretation and Mechanistic Insights

-

Vinylic Protons (H₂ and H₃): The two protons on the C=C double bond are the most downfield signals, aside from aromatic protons. H₃ is significantly deshielded (~6.95 ppm) compared to H₂ (~5.80 ppm) due to its position beta to the electron-withdrawing carbonyl group. The large coupling constant between them (J ≈ 15.6 Hz) is definitive proof of a trans (E) configuration.[3]

-

Allylic Coupling: The vinylic protons also exhibit smaller couplings to the methine proton at C₄. H₃ shows a standard vicinal coupling (~6.8 Hz), while H₂ shows a much smaller four-bond allylic coupling (~1.2 Hz), which is often observed in these systems.

-

Isopropyl Group (H₄, H₅, H₅'): The two methyl groups (H₅, H₅') are equivalent, appearing as a single doublet at ~1.05 ppm, integrating to 6H. They are split by the adjacent methine proton (H₄). The methine proton itself is a complex multiplet around 2.45 ppm, as it is coupled to the two methyl groups and the vinylic proton H₃.

-

Methoxy Protons (-OCH₃): The three protons of the methyl ester group appear as a sharp singlet at ~3.72 ppm, a characteristic region for this functional group.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of methyl 4-methyl-2-pentenoate in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16 scans for a concentrated sample.

-

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase correct the spectrum and reference the TMS peak to 0.00 ppm. Integrate all signals and analyze chemical shifts, multiplicities, and coupling constants.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon skeleton of the molecule. In proton-decoupled mode, each unique carbon atom gives a single peak, allowing for a direct count of non-equivalent carbons.

Data Summary

The molecule has 7 unique carbon atoms, and the predicted ¹³C NMR spectrum in CDCl₃ would show the following peaks.

| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |

| C₅, C₅' (2 x -CH₃) | 21.2 |

| C₄ (-CH) | 31.0 |

| -OCH₃ | 51.5 |

| C₂ (=CH) | 121.0 |

| C₃ (=CH) | 155.0 |

| C₁ (C=O) | 167.0 |

Interpretation and Mechanistic Insights

-

Carbonyl Carbon (C₁): The ester carbonyl carbon is the most deshielded, appearing around 167.0 ppm.[4]

-

Vinylic Carbons (C₂ and C₃): The α-carbon (C₂) is significantly more shielded (~121.0 ppm) than the β-carbon (C₃, ~155.0 ppm). This is a classic feature of α,β-unsaturated carbonyl systems, where the β-carbon bears more partial positive character due to resonance with the carbonyl group.

-

Aliphatic Carbons (C₄, C₅, C₅'): The methine carbon (C₄) is found around 31.0 ppm, and the two equivalent isopropyl methyl carbons (C₅, C₅') appear furthest upfield at ~21.2 ppm, typical for sp³ hybridized carbons.

-

Methoxy Carbon (-OCH₃): The methyl ester carbon appears in a characteristic region around 51.5 ppm.[5]

Caption: Correlation of carbon types to their predicted ¹³C NMR chemical shift regions.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A more concentrated sample (~20-30 mg) may be required to reduce acquisition time.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer, tuned to the ¹³C frequency (~100 MHz).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: ~220-240 ppm.

-

Acquisition Time: ~1-1.5 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 256-1024 scans, depending on sample concentration.

-

-

Processing: Apply a Fourier transform with exponential multiplication (line broadening of ~1-2 Hz). Phase correct the spectrum and reference the CDCl₃ solvent peak to 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Data Summary

The IR spectrum of methyl (E)-4-methylpent-2-enoate is dominated by absorptions from the conjugated ester and the C=C double bond.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| C-H (sp²) stretch | ~3030 | Medium |

| C-H (sp³) stretch | 2870-2960 | Strong |

| C=O (Ester) stretch | ~1725 | Very Strong |

| C=C stretch | ~1650 | Medium |

| C-O stretch | 1280, 1170 | Strong |

| C-H (trans) bend | ~980 | Strong |

Interpretation and Mechanistic Insights

-

Carbonyl Stretch (C=O): The most intense and diagnostic peak is the C=O stretch. For a saturated ester, this typically appears around 1740 cm⁻¹. However, conjugation with the C=C double bond delocalizes electron density, weakening the C=O bond and lowering its stretching frequency to ~1725 cm⁻¹.[6] This shift is a key indicator of an α,β-unsaturated system.

-

Alkene Stretch (C=C): The C=C double bond stretch appears around 1650 cm⁻¹. Its intensity is enhanced due to the conjugation with the polar carbonyl group.

-

C-O Stretches: Esters show two characteristic C-O stretching bands. The C(=O)-O stretch is typically found around 1280 cm⁻¹ and the O-CH₃ stretch around 1170 cm⁻¹.

-

Out-of-Plane Bend: The strong absorption around 980 cm⁻¹ is characteristic of the out-of-plane C-H bending vibration for a trans-disubstituted alkene, corroborating the stereochemistry determined by ¹H NMR.

Experimental Protocol: IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit.

-

Sample Application: Place one drop of neat liquid this compound directly onto the center of the ATR crystal.

-

Acquisition:

-

Spectral Range: 4000-650 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Average 16-32 scans for a good signal-to-noise ratio.

-

-

Processing: The resulting spectrum is typically displayed in transmittance. Identify and label the wavenumbers for all significant absorption bands. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Data Summary

The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[1]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 128 | ~15 | [M]⁺, Molecular Ion |

| 113 | 25 | [M - CH₃]⁺ |

| 97 | 55 | [M - OCH₃]⁺ |

| 69 | 72 | [M - COOCH₃]⁺ or McLafferty product |

| 41 | 100 | [C₃H₅]⁺, Allyl cation (Base Peak) |

Note: Intensities are approximate based on available database spectra and may vary between instruments.

Fragmentation Pathway Analysis

The fragmentation of this compound is governed by the stability of the resulting carbocations and neutral losses.

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

-

Molecular Ion ([M]⁺˙, m/z 128): The peak corresponding to the intact molecule radical cation is observed, confirming the molecular weight.

-

Loss of a Methyl Radical ([M - CH₃]⁺, m/z 113): Loss of one of the isopropyl methyl groups results in a fragment at m/z 113.

-

α-Cleavage ([M - OCH₃]⁺, m/z 97): Cleavage of the bond between the carbonyl carbon and the ester oxygen results in the loss of a methoxy radical (•OCH₃), forming a stable acylium ion at m/z 97.

-

Loss of the Ester Group ([M - COOCH₃]⁺, m/z 69): Cleavage of the C-C bond adjacent to the carbonyl group can lead to the loss of the entire carbomethoxy radical, yielding a C₄H₇⁺ cation at m/z 69.

-

Base Peak (m/z 41): The most abundant fragment is often the stable allyl cation [C₃H₅]⁺, which can be formed through further fragmentation of larger ions like the one at m/z 97.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Setup:

-

Column: Use a standard nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: Inject 1 µL of the sample solution with a split ratio of 50:1.

-

Temperature Program: Start at 50°C for 2 min, then ramp to 250°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Setup (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 35 to 300.

-

Source Temperature: 230°C.

-

-

Data Analysis: Identify the chromatographic peak for the compound. Analyze the corresponding mass spectrum, identifying the molecular ion and major fragment ions. Compare the fragmentation pattern to a reference library (e.g., NIST, Wiley) for confirmation.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous characterization of methyl (E)-4-methylpent-2-enoate. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and stereochemistry, IR spectroscopy identifies the key functional groups and conjugation, and mass spectrometry determines the molecular weight and provides a fragmentation fingerprint. The protocols and interpretations detailed in this guide offer a robust methodology for the analysis of this compound, ensuring accuracy and reliability for researchers and drug development professionals.

References

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved January 6, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 6, 2026, from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

-

Edubirdie. (n.d.). The Wittig Reaction. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5362843, this compound. Retrieved January 6, 2026, from [Link].

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 112103, 4-Methyl-pent-2-enoic acid. Retrieved January 6, 2026, from [Link].

-

Chemical Synthesis Database. (2025). ethyl (2E)-4-methyl-2-pentenoate. Retrieved January 6, 2026, from [Link]

-

Human Metabolome Database. (2022). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061884). Retrieved January 6, 2026, from [Link]

-

Stenutz. (n.d.). methyl (E)-4-methylpent-2-enoate. Retrieved January 6, 2026, from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 6, 2026, from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 6, 2026, from [Link]

-

SpectraBase. (n.d.). methyl (E)-2-methylpent-2-enoate - Optional[1H NMR] - Spectrum. Retrieved January 6, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 6, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12216200, 4-Methyl-2-pentenoic acid. Retrieved January 6, 2026, from [Link].

-

Scribd. (n.d.). The Wittig Reaction Formal Lab Report. Retrieved January 6, 2026, from [Link]

Sources

- 1. This compound | C7H12O2 | CID 5362843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl (E)-4-methylpent-2-enoate [stenutz.eu]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. 4-Methyl-pent-2-enoic acid | C6H10O2 | CID 112103 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 4-methyl-2-pentenoate: Nomenclature, Synthesis, and Applications in Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of Methyl 4-methyl-2-pentenoate, a branched-chain unsaturated ester. The document details its formal IUPAC nomenclature, chemical identifiers, and physicochemical properties. A core focus is placed on its synthesis via Fischer esterification, for which a detailed, self-validating experimental protocol is provided. Furthermore, the guide explores the compound's relevance in the context of drug development, analyzing how its distinct structural motifs—the α,β-unsaturated ester, the isopropyl group, and the methyl ester—can be leveraged by medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties of bioactive molecules. This analysis is grounded in established principles of medicinal chemistry, including the strategic use of methyl groups to influence metabolic stability and conformational rigidity.

Chemical Identity and Nomenclature

This compound is an organic compound classified as an α,β-unsaturated ester. The precise naming and identification of such a molecule are critical for regulatory compliance, patent filings, and scientific reproducibility.

The structure contains a five-carbon pentenoate backbone with a methyl group at the fourth carbon and a double bond at the second carbon position. Due to the presence of the double bond, the molecule can exist as two geometric isomers: (E) and (Z). The IUPAC nomenclature must distinguish between these forms.

-

Systematic IUPAC Name: The preferred IUPAC name, which specifies the stereochemistry of the double bond, is methyl (E)-4-methylpent-2-enoate .[1][] In cases where the stereochemistry is not specified or is a mixture, it is referred to as methyl 4-methylpent-2-enoate .[3]

-

Common Synonyms: Several synonyms are used in commercial and laboratory settings, including:

-

CAS Number: The primary CAS registry number for the compound (isomer unspecified) is 50652-78-3 .[3][4][5][7][8] The (E)-isomer is specifically identified by CAS number 20515-15-5 .[1][]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical properties is fundamental to its application in experimental workflows, from reaction setup to purification and formulation.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [1][4][5] |

| Molecular Weight | 128.17 g/mol | [1][3][4] |

| Boiling Point | 74-75 °C (at 46 mmHg) | [6][7] |

| Density | ~0.905 g/cm³ (Predicted) | [6][7] |

| Flash Point | 47 °C | [6][7] |

| Water Solubility | Not miscible or difficult to mix | [6][7] |

| Canonical SMILES | CC(C)/C=C/C(=O)OC | [1] |

| InChIKey | YVOAQDZUARKSRL-SNAWJCMRSA-N | [1] |

Synthesis and Chemical Reactivity

The most direct and common method for synthesizing this compound is the acid-catalyzed esterification of its corresponding carboxylic acid, 4-methyl-2-pentenoic acid, with methanol.[3] This reaction, a classic Fischer esterification, is an equilibrium process. To achieve a high yield, the equilibrium must be shifted towards the product side, typically by using an excess of one reactant (usually the more affordable alcohol, methanol) or by removing water as it is formed.

Core Reactivity:

-

Hydrolysis: As an ester, the compound can be hydrolyzed back to 4-methyl-2-pentenoic acid and methanol under either acidic or basic conditions.[3]

-

Nucleophilic Addition: The α,β-unsaturated nature of the carbonyl system makes the β-carbon electrophilic and susceptible to 1,4-conjugate addition by nucleophiles.

-

Alkene Reactions: The carbon-carbon double bond can undergo typical alkene reactions, such as hydrogenation or halogenation, although the reactivity is influenced by the electron-withdrawing ester group.

Below is a diagram illustrating the primary synthesis pathway.

Caption: Fischer esterification synthesis of this compound.

Representative Synthesis Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound. It is a self-validating workflow that includes purification and suggests characterization steps to ensure product identity and purity.

Materials:

-

4-methyl-2-pentenoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis and purification of the target ester.

Detailed Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-methyl-2-pentenoic acid (0.1 mol) and anhydrous methanol (0.5 mol, 5 equivalents).

-

Causality: Using a significant excess of methanol helps shift the reaction equilibrium towards the formation of the ester product, maximizing the yield.

-

-

Catalyst Addition: Place the flask in an ice bath and slowly add concentrated sulfuric acid (1-2 mL) dropwise with continuous stirring.

-

Causality: The reaction is exothermic; slow, cooled addition prevents overheating. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the reaction. Refluxing prevents the loss of volatile reactants and solvent while maintaining the reaction temperature.

-

-

Workup and Neutralization: After cooling to room temperature, remove the excess methanol using a rotary evaporator. Dilute the residue with diethyl ether (100 mL) and carefully transfer it to a separatory funnel. Slowly add saturated sodium bicarbonate solution in portions until effervescence ceases.

-

Causality: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting it to its water-soluble sodium salt.

-

-

Extraction and Washing: Separate the aqueous layer. Wash the organic layer sequentially with water (50 mL) and saturated brine (50 mL).

-

Causality: The brine wash helps to remove residual water from the organic layer and breaks up any emulsions.

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification: Concentrate the filtrate on a rotary evaporator. Purify the resulting crude oil by fractional distillation under reduced pressure. The boiling point is reported as 74-75 °C at 46 mmHg.[6][7]

-

Trustworthiness: Distillation is a critical purification step that separates the desired product from non-volatile impurities and any side products, ensuring a high degree of purity.

-

-

Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR spectroscopy) and Gas Chromatography-Mass Spectrometry (GC-MS).

Strategic Value in Drug Development

While not a drug itself, this compound serves as an excellent model for understanding how small, functionalized building blocks can be incorporated into drug candidates to fine-tune their properties. The strategic introduction of methyl groups, in particular, is a well-established tactic in medicinal chemistry, often referred to as the "magic methyl" effect.[9][10]

Analysis of Structural Motifs:

-

The Isopropyl Group (-CH(CH₃)₂):

-

Lipophilicity and Binding: The branched isopropyl group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

-

Metabolic Shielding: The gem-dimethyl arrangement can act as a metabolic shield. It can sterically hinder the enzymatic oxidation of adjacent positions, thereby increasing the metabolic stability and half-life of a drug molecule.

-

Conformational Restriction: The steric bulk of the isopropyl group can lock in a specific conformation of a larger molecule, which may be the bioactive conformation. This pre-organization can lead to a significant increase in binding affinity for the target receptor by reducing the entropic penalty of binding.[10]

-

-

The α,β-Unsaturated Ester Moiety:

-

Prodrug Strategy: Esters are frequently used as prodrugs to improve the bioavailability of a parent drug containing a carboxylic acid. The ester masks the polar acid group, improving membrane permeability. In vivo, endogenous esterase enzymes can hydrolyze the ester to release the active carboxylic acid.

-

Bio-conjugation Handle: The double bond can serve as a handle for further chemical modification or bioconjugation.

-

Michael Acceptor: The system acts as a potential Michael acceptor, which can be exploited for covalent inhibition of a target protein, although this often raises concerns about off-target reactivity.

-

-

The Methyl Ester (-COOCH₃):

-

Physicochemical Modulation: Converting a carboxylic acid to a methyl ester neutralizes its charge, increases its LogP, and can significantly alter its solubility profile. This is a common strategy to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9]

-

The strategic incorporation of fragments resembling this compound can thus be a powerful tool for lead optimization, helping to solve common challenges in drug development related to potency, selectivity, and pharmacokinetics.

Safety and Handling

This compound is a flammable liquid with a flash point of 47°C.[7] Standard laboratory precautions should be taken, including working in a well-ventilated fume hood and avoiding sources of ignition. It may cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat, should be worn at all times.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl (2E)-4-methyl-2-pentenoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-2-pentenoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-pent-2-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). (2R)-2-Methylpent-4-enoic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl-2-methyl-pentanoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-methyl-2-pentenoic acid. Retrieved from [Link]

-

Yao Xue Xue Bao. (2013). [Application of methyl in drug design]. PubMed. Retrieved from [Link]

-

Bloom Tech. (2023). What is the synthetic route of 4-Methyl-2-pentanol. Retrieved from [Link]

-

Human Metabolome Database. (2012). Showing metabocard for 4-Methyl-2-pentenoic acid (HMDB0031561). Retrieved from [Link]

-

MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl-4-pentenoic acid. Retrieved from [Link]

Sources

- 1. This compound | C7H12O2 | CID 5362843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 50652-78-3 [smolecule.com]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: 50652-78-3 [amp.chemicalbook.com]

- 7. This compound CAS#: 50652-78-3 [m.chemicalbook.com]

- 8. This compound | 50652-78-3 [chemicalbook.com]

- 9. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 4-methyl-2-pentenoate (CAS 50652-78-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methyl-2-pentenoate, identified by the CAS number 50652-78-3, is an organic compound classified as an α,β-unsaturated ester. Its structure, featuring a conjugated system of a carbon-carbon double bond and a carbonyl group, imparts characteristic reactivity and physical properties. This guide provides a comprehensive overview of the known physical constants of this compound, detailed experimental protocols for the determination of key physical properties, and an exploration of its synthesis and general reactivity. This document is intended to serve as a valuable resource for professionals in research and development who may encounter or utilize this compound in their work.

Core Physical Constants

A summary of the core physical constants for this compound is presented below. It is important to note that some of these values are predicted, highlighting the need for experimental verification for certain applications.

| Physical Constant | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [1][2] |

| Molecular Weight | 128.17 g/mol | [1][2][3] |

| Boiling Point | 74-75 °C at 46 mmHg | [4] |

| Density (Predicted) | 0.905 ± 0.06 g/cm³ | [4] |

| Refractive Index | 1.4305 | [4] |

| Water Solubility | Not miscible or difficult to mix in water. | [4] |

| Flash Point | 47 °C | [4] |

| LogP (Predicted) | 1.3716 | [3] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of organic compounds. The following is a summary of available spectroscopic information for this compound:

-

Mass Spectrometry (Electron Ionization): The NIST WebBook provides a mass spectrum for this compound, which is a key resource for its identification.[5] PubChem also lists GC-MS data with major peaks at m/z 40, 69, 97, 73, and 113.[1]

-

¹³C NMR Spectroscopy: A ¹³C NMR spectrum is available through SpectraBase, a subscription service from John Wiley & Sons, Inc., and is referenced on the PubChem page for this compound.[1]

Experimental Protocols

Accurate determination of physical constants is fundamental in chemical research. Below are detailed, step-by-step methodologies for determining key physical properties of α,β-unsaturated esters like this compound.

Determination of Boiling Point

The boiling point is a critical physical property that provides information about the purity and volatility of a liquid.

Methodology:

-

Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which the liquid begins to boil and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point. For greater accuracy, the atmospheric pressure should be recorded and the boiling point corrected to standard pressure if necessary.

Synthesis and Reactivity

α,β-Unsaturated esters are valuable intermediates in organic synthesis. Their synthesis and reactivity are well-established in the field of organic chemistry.

General Synthesis of α,β-Unsaturated Esters

One of the most common and effective methods for the synthesis of α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction generally favors the formation of the (E)-isomer.[6]

Horner-Wadsworth-Emmons (HWE) Reaction Workflow

Caption: Horner-Wadsworth-Emmons reaction for α,β-unsaturated ester synthesis.

Key Reactions of α,β-Unsaturated Esters

The conjugated system in α,β-unsaturated esters makes them susceptible to several important reactions:

-

1,4-Conjugate Addition (Michael Addition): Nucleophiles can add to the β-carbon of the double bond.

-

Diels-Alder Reaction: The double bond can act as a dienophile in cycloaddition reactions.

-

Reduction: The double bond and the ester group can be selectively reduced using different reducing agents.

-

Epoxidation: The double bond can be epoxidized.

Potential Metabolic Fate

Conclusion

This compound (CAS 50652-78-3) is an α,β-unsaturated ester with a defined set of physical and chemical properties. While experimental data for some of its constants are limited, its identity can be confirmed through spectroscopic methods, particularly mass spectrometry. Its synthesis can be achieved through established methods for α,β-unsaturated esters, and its reactivity is characteristic of this functional group class. Further research into its biological activity and specific metabolic pathways would provide a more complete understanding of this compound.

References

Sources

- 1. This compound | C7H12O2 | CID 5362843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound CAS#: 50652-78-3 [m.chemicalbook.com]

- 5. 2-Pentenoic acid, 4-methyl-, methyl ester [webbook.nist.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Carnitine esters of unsaturated fatty acids. Preparation and some aspects of their metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Methyl 4-methyl-2-pentenoate molecular structure and bonding

An In-Depth Technical Guide to the Molecular Structure and Bonding of Methyl 4-Methyl-2-Pentenoate

Abstract

This compound is an α,β-unsaturated ester, a class of organic compounds characterized by a carbon-carbon double bond conjugated with a carbonyl group. This guide provides a comprehensive technical analysis of its molecular architecture, stereochemistry, and the nuances of its chemical bonding. We will explore the delocalized π-electron system that governs its unique spectroscopic properties and reactivity. The discussion extends to its characteristic behavior in spectroscopic analyses (IR, NMR, MS) and its dual electrophilicity, which makes it a versatile substrate in synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's fundamental chemical nature.

Introduction and Chemical Identity

This compound, with the chemical formula C₇H₁₂O₂, is a member of the α,β-unsaturated carbonyl compound family.[1] Its structure incorporates an ester functional group conjugated with an alkene, which gives rise to its characteristic chemical properties and reactivity. This conjugation allows for delocalization of π-electrons across the O=C-C=C framework, influencing bond lengths, spectroscopic signatures, and the molecule's behavior in chemical reactions.[1] The compound is primarily known for its role as a building block in organic synthesis and as a chain transfer agent in specific polymerization reactions.[2]

| Property | Value | Reference |

| IUPAC Name | methyl (E)-4-methylpent-2-enoate | [3][4] |

| Synonyms | This compound | [5] |

| CAS Number | 50652-78-3 | [5][6] |

| Molecular Formula | C₇H₁₂O₂ | [3][5][6] |

| Molecular Weight | 128.17 g/mol | [3][5][6] |

| Canonical SMILES | CC(C)/C=C/C(=O)OC | [3] |

| InChIKey | YVOAQDZUARKSRL-SNAWJCMRSA-N | [3][5] |

Molecular Structure and Stereochemistry

The structure of this compound is defined by a five-carbon chain with a methyl branch at the C4 position. The key features are the methyl ester group at C1 and a double bond between C2 and C3.

Stereoisomerism

The presence of the C2=C3 double bond introduces the possibility of geometric isomerism. The substituents on the sp² hybridized carbons determine the configuration as either (E) (trans) or (Z) (cis).

-

(E)-isomer (trans): The higher priority groups on each carbon of the double bond are on opposite sides. For C2, the -C(=O)OCH₃ group has priority. For C3, the isopropyl group has priority. In the (E)-isomer, these two groups are on opposite sides of the double bond. This is the more common and generally more stable configuration.[3][4]

-

(Z)-isomer (cis): The higher priority groups on each carbon of the double bond are on the same side.

The Cahn-Ingold-Prelog (CIP) rules are used to assign priority to the substituents on each carbon of the double bond to definitively name the isomers.

Caption: Geometric isomers of this compound.

Electronic Structure and Chemical Bonding

The chemical behavior of this compound is a direct consequence of its electronic structure.

-

Hybridization: The atoms involved in the conjugated system (C1, C2, C3, and the carbonyl oxygen) are sp² hybridized. This leaves a p-orbital on each of these atoms, perpendicular to the plane of the sigma bonds, which overlap to form the extended π-system. The remaining carbons of the isopropyl and methyl ester groups are sp³ hybridized.

-

Sigma (σ) and Pi (π) Bonding: The molecule is held together by a framework of σ-bonds. The key feature is the delocalized π-system formed by the overlap of p-orbitals on O=C1-C2=C3.

-

Resonance and Electron Delocalization: This π-system allows for electron delocalization, which can be represented by resonance structures. This delocalization results in a partial positive charge not only on the carbonyl carbon (C1) but also on the β-carbon (C3). This explains why the molecule is susceptible to nucleophilic attack at two distinct positions.

Caption: Resonance contributing to the electrophilicity of C1 and C3.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. The conjugation lowers the frequency of both the C=O and C=C stretching vibrations compared to their non-conjugated counterparts.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C=O (α,β-unsaturated ester) | Stretch | ~1715-1730 |

| C=C (conjugated alkene) | Stretch | ~1620-1640 |

| C-O (ester) | Stretch | ~1150-1300 |

| C-H (sp² on alkene) | Stretch | ~3010-3100 |

| C-H (sp³) | Stretch | ~2850-2960 |

Data inferred from typical values for α,β-unsaturated esters.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon skeleton and the chemical environment of each proton.

-

¹H NMR: The spectrum would show distinct signals for the methoxy protons, the vinylic protons (at C2 and C3), the proton at C4, and the diastereotopic methyl protons of the isopropyl group. For the (E)-isomer, the coupling constant (J) between the vinylic protons (H2 and H3) is expected to be large (~15-18 Hz), which is characteristic of a trans configuration.

-

¹³C NMR: The carbon spectrum would show seven distinct signals. The carbonyl carbon (C1) would be the most downfield signal. The alkene carbons (C2 and C3) would appear in the characteristic region for sp² carbons.

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | ¹H Multiplicity |

| C1 (-C=O) | 166-170 | - | - |

| C2 (=CH-) | 120-125 | 5.7-6.0 | Doublet (d) |

| C3 (=CH-) | 145-155 | 6.8-7.1 | Doublet of doublets (dd) |

| C4 (-CH-) | 30-35 | 2.3-2.6 | Multiplet (m) |

| C5, C5' (-CH₃)₂ | 20-25 | 1.0-1.2 | Doublet (d) |

| C6 (-OCH₃) | 50-55 | 3.6-3.8 | Singlet (s) |

Note: Predicted values are estimates based on standard correlation tables and data for similar compounds.[8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would lead to fragmentation of the molecule.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 128) should be observable.[5]

-

Key Fragments: Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, M-31) or the entire ester group (-COOCH₃, M-59). Cleavage at the branched isopropyl group is also expected. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[3][5]

Reactivity and Synthetic Utility

The conjugated π-system dictates the reactivity of this compound, making it electrophilic at two positions.[1] Nucleophiles can attack either the carbonyl carbon (C1) in a 1,2-addition or the β-carbon (C3) in a 1,4-conjugate addition (Michael addition).

-

1,2-Addition (Direct Addition): This pathway is favored by "hard," highly reactive nucleophiles such as organolithium reagents and Grignard reagents. The reaction is often irreversible and under kinetic control.

-

1,4-Addition (Conjugate Addition): This pathway is favored by "soft," less basic nucleophiles like organocuprates (Gilman reagents), enolates, thiols, and amines. The reaction is often reversible and thermodynamically controlled, leading to the more stable product.

Caption: Competing 1,2- vs. 1,4-nucleophilic addition pathways.

Example Experimental Protocol: Michael Addition

This protocol describes a representative reaction showcasing the utility of this compound as a Michael acceptor.

Objective: To synthesize methyl 3-(benzylthio)-4-methylpentanoate via a base-catalyzed Michael addition of benzylthiol.

Materials:

-

Methyl (E)-4-methyl-2-pentenoate

-

Benzylthiol

-

Triethylamine (Et₃N) - Catalyst

-

Dichloromethane (DCM) - Solvent

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, TLC plates, separatory funnel, rotary evaporator, column chromatography supplies (silica gel, hexanes, ethyl acetate).

Procedure:

-

Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl (E)-4-methyl-2-pentenoate (1.0 eq) and dichloromethane (20 mL).

-

Addition of Reagents: Add benzylthiol (1.1 eq) to the solution.

-

Initiation: Cool the flask in an ice bath and add triethylamine (0.1 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting ester is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by adding 20 mL of dilute HCl (1 M). Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.

-

Characterization: Confirm the structure of the product using NMR, IR, and MS analysis.

Conclusion

This compound is a structurally interesting and synthetically valuable molecule. Its core features—the conjugated π-system and the resulting dual electrophilicity—are central to understanding its properties and behavior. The interplay between its sp² and sp³ hybridized centers and the delocalization of electrons across the α,β-unsaturated ester moiety define its spectroscopic signature and its predictable, yet versatile, reactivity towards a wide range of nucleophiles. This foundational knowledge is crucial for its effective application in complex organic synthesis and materials science.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Maj, M., et al. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Chemical Science, 12(10), 3612-3620. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methyl-2-pentenoic acid methyl ester. Wiley-VCH GmbH. Retrieved from [Link]

-

Marco-Contelles, J., et al. (2001). Intramolecular Pauson−Khand Reactions of α,β-Unsaturated Esters and Related Electron-Deficient Olefins. The Journal of Organic Chemistry, 66(9), 3043-3049. Retrieved from [Link]

-

NIST. (n.d.). 2-Pentenoic acid, 4-methyl-, methyl ester. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR absorption spectra for: (a) methyl 4-pentenoate and (b-d) dried.... Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-pentenoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Stenutz. (n.d.). methyl (E)-4-methylpent-2-enoate. Retrieved from [Link]

-

ResearchGate. (n.d.). The reaction between α,β-unsaturated keto ester and acetone. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl (2E)-4-methyl-2-pentenoate. National Center for Biotechnology Information. Retrieved from [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0032375). Human Metabolome Database. Retrieved from [Link]

-

Química Orgánica. (n.d.). Reactivity of alpha, beta-unsaturated carbonyls. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of ethyl-2-methyl-pentanoate. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methyl-4-pentenoic acid. Wiley-VCH GmbH. Retrieved from [Link]

-

MassBank. (2008). 4-methyl-2-pentanone. Retrieved from [Link]

-

Wiley-VCH GmbH. (n.d.). 2-Pentenoic acid, 4-methyl-, methyl ester. SpectraBase. Retrieved from [Link]

Sources

- 1. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 2. smolecule.com [smolecule.com]

- 3. This compound | C7H12O2 | CID 5362843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. methyl (E)-4-methylpent-2-enoate [stenutz.eu]

- 5. 2-Pentenoic acid, 4-methyl-, methyl ester [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

A Technical Guide to Sourcing and Qualification of Methyl 4-methyl-2-pentenoate for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of High-Purity Methyl 4-methyl-2-pentenoate in Scientific Applications

This compound (CAS No. 50652-78-3) is a branched-chain unsaturated ester with notable applications as a versatile intermediate in organic synthesis and as a component in the formulation of flavors and fragrances.[1] Its unique molecular structure makes it a valuable building block in the synthesis of more complex molecules, including potentially novel pharmaceutical compounds. The quality of this raw material is paramount, as impurities or inconsistencies can significantly impact the outcome of sensitive experiments, the viability of a synthetic route, and the sensory profile of a final product.

This in-depth guide provides a framework for researchers, scientists, and drug development professionals to navigate the commercial landscape of this compound suppliers. It offers a technical overview of the critical quality attributes of this compound, a comparative analysis of commercial suppliers, and a systematic approach to supplier qualification to ensure the procurement of high-purity, reliable material for demanding scientific applications.

Part 1: Critical Quality Attributes of this compound

When sourcing this compound, a thorough evaluation of its quality attributes is essential. These attributes go beyond a simple purity percentage and encompass a range of physicochemical properties that can influence its reactivity and suitability for a given application.

1.1 Purity and Impurity Profile:

The purity of this compound is a critical parameter. Commercial suppliers typically offer a purity of ≥97%.[2] However, the nature of the remaining impurities is as important as the purity value itself. Potential impurities can include starting materials from the synthesis, by-products, or degradation products. A detailed impurity profile, ideally provided in a Certificate of Analysis (CoA), is crucial for understanding the potential impact on a chemical reaction or biological assay. Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) is the standard analytical technique for determining the purity and impurity profile of volatile compounds like this compound.[3][4]

1.2 Isomeric Purity (E/Z Isomerism):

This compound possesses a carbon-carbon double bond at the 2-position, which gives rise to the possibility of geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). The spatial arrangement of the substituents around this double bond can significantly affect the molecule's physical properties and biological activity. For many applications, particularly in drug development and fragrance chemistry, a specific isomer is often required. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the E/Z isomeric ratio.[5][6] When sourcing this compound, it is imperative to ascertain the isomeric purity offered by the supplier.

1.3 Analytical Methods and Documentation:

Reputable suppliers will provide comprehensive analytical documentation, including a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). The CoA should detail the analytical methods used for quality control, such as GC for purity and NMR for structural confirmation and isomeric ratio.[7] Understanding the analytical conditions (e.g., GC column type, temperature program) can provide deeper insight into the quality of the material.

Part 2: Commercial Suppliers of this compound: A Comparative Overview

Several chemical suppliers offer this compound for research and commercial purposes. The following table provides a comparative summary of some of the prominent suppliers. It is important to note that product specifications and availability are subject to change, and direct inquiry with the suppliers is always recommended.

| Supplier | Stated Purity | Available Quantities | Target Market | Noteworthy Information |

| ChemScene | ≥97%[2] | Research quantities | Research, Drug Discovery | Offers custom synthesis and process optimization services.[2] |

| Santa Cruz Biotechnology | Information available upon request; refer to CoA[8] | Research quantities | Proteomics Research, General Research | Product is classified as a Dangerous Good for transport.[8] |

| Cenmed Enterprises | ≥97%[9] | Research quantities (e.g., 25g) | Clinical and Laboratory Supplies | Provides a satisfaction guarantee.[9] |

| Aladdin Scientific | ≥97% (GC) (for a related compound)[10] | Research quantities | General Research | - |

This table is for illustrative purposes and is not an exhaustive list. Researchers should conduct their own due diligence before making a purchase.

Part 3: A Step-by-Step Protocol for Supplier Qualification

A robust supplier qualification process is essential to mitigate risks associated with raw material quality. The following protocol outlines a systematic approach for evaluating and selecting a supplier for this compound.

Step 1: Initial Supplier Screening

-

Identify potential suppliers through online databases, chemical directories, and scientific literature.

-

Review the supplier's website for information on their quality management systems (e.g., ISO certification).[11]

-

Request product specifications, a typical Certificate of Analysis (CoA), and a Safety Data Sheet (SDS) for this compound.

Step 2: Technical Evaluation of Supplier Documentation

-

Certificate of Analysis (CoA):

-

Verify the lot-specific purity and compare it with the stated specification.

-

Examine the impurity profile. Are the impurities identified and quantified?

-

Check for data on isomeric purity (E/Z ratio).

-

Review the analytical methods used. Are they appropriate for the compound?

-

-

Safety Data Sheet (SDS):

-

Assess the handling, storage, and disposal requirements.

-

Note any specific hazards associated with the compound.

-

Step 3: Sample Request and In-House Analysis

-

Request a sample from the shortlisted supplier(s) for in-house evaluation.

-

Perform your own analytical testing to verify the supplier's specifications. This should ideally include:

-

Gas Chromatography (GC-FID or GC-MS): To confirm purity and identify any potential co-eluting impurities.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and determine the E/Z isomeric ratio.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups.

-

Step 4: Supplier Communication and Relationship

-

Engage with the supplier's technical support team to address any questions or concerns regarding the product.

-

Inquire about their batch-to-batch consistency and change control notification processes.

Step 5: Final Supplier Selection and Ongoing Monitoring

-

Based on the comprehensive evaluation, select the supplier that best meets your quality, documentation, and service requirements.

-

For critical applications, it is advisable to establish a quality agreement with the supplier.

-

Periodically re-evaluate the supplier's performance and the quality of the material received.

Visualization of the Supplier Qualification Workflow

The following diagram illustrates the key stages of the supplier qualification process for this compound.

Caption: Supplier Qualification Workflow for this compound.

Applications in Drug Development and Organic Synthesis

While specific examples of this compound as a direct precursor in marketed pharmaceuticals are not prominently documented in publicly available literature, its structural motifs are of interest in medicinal chemistry. The introduction of methyl groups can significantly influence a molecule's physicochemical and pharmacokinetic properties.[4] As a versatile building block, it can be employed in the synthesis of more complex molecular scaffolds for drug discovery programs. Its application as an intermediate in the synthesis of novel compounds is an active area of research.[12][13]

In the flavor and fragrance industry, the quality of raw materials is paramount to ensure a consistent and safe final product.[11][14][15] Regulatory bodies and industry associations like the International Fragrance Association (IFRA) set standards for the safe use of fragrance ingredients.[16]

Conclusion

The successful application of this compound in research and development hinges on the procurement of high-quality, well-characterized material. By understanding the critical quality attributes of this compound and implementing a rigorous supplier qualification process, researchers and drug development professionals can ensure the reliability and reproducibility of their work. A collaborative relationship with a reputable supplier who provides comprehensive technical documentation and support is invaluable in navigating the complexities of specialty chemical sourcing.

References

-

Cenmed Enterprises. Methyl4 Methyl 2 Pentenoate. [Link]

-

SARA Research & Development Centre. Flavor & Fragrance Specialty Chemicals. [Link]

-

Mettler Toledo. Flavors and Fragrances – Automatic QC Analysis. [Link]

-

Biocompare. Methyl trans-4-oxo-2-pentenoate from Aladdin Scientific. [Link]

-

Agilent. Specialty Chemicals Testing & Analysis. [Link]

-

Canadian Science Publishing. N.M.R. SPECTRA OF SOME α–β UNSATURATED ESTERS. [Link]

-

International Fragrance Association. IFRA Standards. [Link]

-

Sumitomo Chemical. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. [Link]

-

Journal of the American Chemical Society. Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. [Link]

-

Canadian Science Publishing. N.M.R. SPECTRA OF SOME α–β UNSATURATED ESTERS. [Link]

-

ACS Omega. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. [Link]

-

The Royal Society of Chemistry. Magnesium-catalyzed hydrosilylation of α,β-unsaturated esters. [Link]

-

Global Substance Registration System. 4-METHYL-2-PENTENOIC ACID. [Link]

-

The Good Scents Company. 2-methyl-4-pentenoic acid, 1575-74-2. [Link]

-

ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

-

AIR Unimi. Biocatalytic synthesis of chiral pharmaceutical intermediates. [Link]

-

The Good Scents Company. 4-methyl-2-pentenoic acid, 10321-71-8. [Link]

-

MetBioNet. MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]

-

SciSpace. Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. [Link]

-

JEOL. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. [Link]

-

PubChem. 4-Methyl-2-pentenoic acid. [Link]

Sources

- 1. Buy this compound | 50652-78-3 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jeol.com [jeol.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-methyl-pent-2-enoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. cenmed.com [cenmed.com]

- 10. biocompare.com [biocompare.com]

- 11. Manufacturing Flavors And Fragrance Chemicals: Pure & Safe [chemicalbull.com]

- 12. researchgate.net [researchgate.net]

- 13. air.unimi.it [air.unimi.it]

- 14. Specialty Chemicals for Flavor & Fragrance Industry | SARA Research & Development Centre [sararesearch.com]

- 15. mt.com [mt.com]

- 16. A Manufacturer’s Guide: Why Quality Aroma Chemicals Matter [chemicalbull.com]

Methyl 4-methyl-2-pentenoate material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety Data Sheet for Methyl 4-Methyl-2-Pentenoate

For professionals in research, science, and drug development, a comprehensive understanding of the chemical reagents they handle is paramount. This guide provides a detailed examination of the material safety data for this compound (CAS No. 50652-78-3), moving beyond a simple recitation of safety data to offer insights into the causality behind handling protocols and safety measures.

Chemical Identity and Physical Properties

This compound is an unsaturated ester with the molecular formula C₇H₁₂O₂.[1][2] Its structure, characterized by a carbon-carbon double bond and an ester functional group, dictates its physical and chemical properties, as well as its reactivity and potential hazards.

Key Identifiers:

A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 74-75°C at 46 mmHg | [3][4] |

| Flash Point | 47°C | [4] |

| Density (Predicted) | 0.905 ± 0.06 g/cm³ | [4] |

| Refractive Index | 1.4305 | [4] |

| Water Solubility | Not miscible or difficult to mix in water | [4] |